5-Azido-5-deoxy-L-altrofuranose
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Overview
Description
5-Azido-5-deoxy-L-altrofuranose is a unique compound with the molecular formula C6H11N3O5 and a molecular weight of 205.17 g/mol . It is a derivative of L-altrofuranose, where the hydroxyl group at the fifth position is replaced by an azido group. This compound is widely used in biochemical research, particularly in the study of proteomics and antiviral therapeutics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-5-deoxy-L-altrofuranose typically involves the conversion of a protected starting material derived from L-altrofuranose. One common method is the Appel reaction, which converts alcohols to azides using triphenylphosphine and diethyl azodicarboxylate . Another method involves the Mitsunobu reaction, which also facilitates the conversion of alcohols to azides .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis technique. This method is efficient and scalable, making it suitable for large-scale production. The process involves the use of protected nucleosides as starting materials, which are then converted to the desired azido compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Azido-5-deoxy-L-altrofuranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Cycloaddition Reactions: The azido group can participate in azide-alkyne cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents.
Cycloaddition: Alkynes in the presence of copper catalysts.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-Amino-5-deoxy-L-altrofuranose.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-Azido-5-deoxy-L-altrofuranose is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Azido-5-deoxy-L-altrofuranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property makes it useful in click chemistry applications, where it can be used to label and track biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Azido-5-deoxy-L-talofuranose: Similar structure but differs in the stereochemistry of the sugar moiety.
5-Azido-5-deoxy-D-ribofuranose: Another azido sugar with a different sugar backbone.
5-Azido-5-deoxy-D-arabinofuranose: Similar azido sugar with a different stereochemistry.
Uniqueness
5-Azido-5-deoxy-L-altrofuranose is unique due to its specific stereochemistry and the presence of the azido group at the fifth position. This combination of features makes it particularly useful in the study of glycosylation processes and as a versatile building block in organic synthesis.
Properties
Molecular Formula |
C6H11N3O5 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(3R,4R,5S)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3+,4+,5-,6?/m0/s1 |
InChI Key |
BFWPUXLMVHSPRI-DHVFOXMCSA-N |
Isomeric SMILES |
C([C@@H]([C@H]1[C@@H]([C@H](C(O1)O)O)O)N=[N+]=[N-])O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |
Origin of Product |
United States |
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